

Khk-IN-5: A Technical Whitepaper on a Novel Ketohexokinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), has emerged as a significant area of interest in metabolic disease research.[1] Dysregulation of this pathway is increasingly implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[2][3] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), a rate-limiting step that, unlike glycolysis, lacks a negative feedback loop, leading to a rapid influx of fructose-derived carbons into lipogenic pathways.[4] Consequently, the development of potent and selective KHK inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of a novel ketohexokinase inhibitor, **Khk-IN-5**, also identified as Compound 18 in recent patent literature.

Khk-IN-5: A Novel Cyanopyridine KHK Inhibitor

Khk-IN-5 is a novel compound belonging to a series of cyanopyridine-based inhibitors of ketohexokinase.[2] Developed by Boehringer Ingelheim, this class of molecules is designed to target the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose.[2]

Chemical Structure



The chemical structure of **Khk-IN-5** (Compound 18) is provided in the patent application WO 2024/121183 A1.[2]

Quantitative Data

The inhibitory activity of **Khk-IN-5** against human ketohexokinase C (KHK-C), the predominant isoform in the liver, has been evaluated. The following table summarizes the available quantitative data.

Compound	Target	Assay Type	IC50 (nM)
Khk-IN-5 (Example 18)	Human KHK-C	Enzymatic Inhibition	1.8

Table 1: In Vitro Inhibitory Activity of **Khk-IN-5**. Data extracted from patent application WO 2024/121183 A1.[2] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of **Khk-IN-5** and related KHK inhibitors.

In Vitro KHK Enzyme Inhibition Assay

The inhibitory potency of **Khk-IN-5** was determined using a biochemical assay that measures the production of ADP, a product of the KHK-catalyzed phosphorylation of fructose. A common method for this is a luminescence-based assay.[5][6]

Principle: The assay quantifies KHK activity by measuring the amount of ADP produced. This is typically achieved through a coupled enzyme system where ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the ADP concentration.

Materials:

Recombinant human KHK-C enzyme



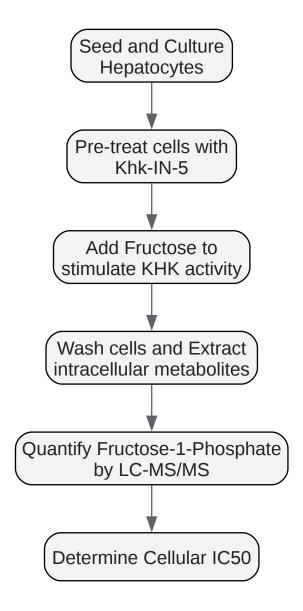
- Fructose
- ATP
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, KCl, and a detergent like Tween-20)
- ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Test compound (Khk-IN-5)
- 384-well plates

Procedure:

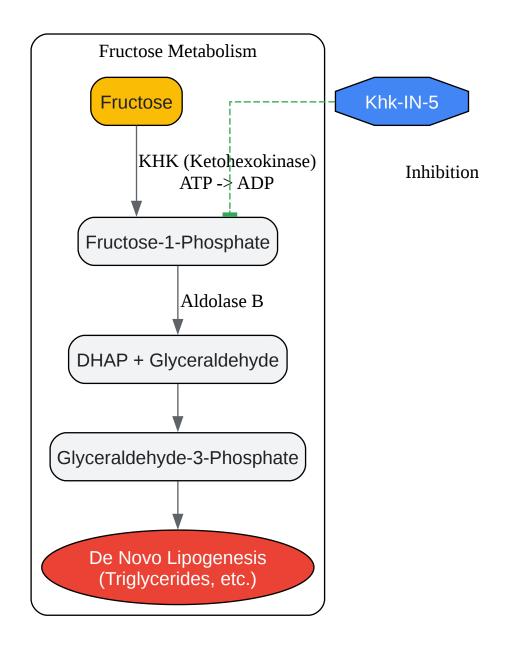
- Prepare a solution of the test compound (Khk-IN-5) at various concentrations.
- In a 384-well plate, add the assay buffer, recombinant human KHK-C enzyme, and the test compound solution.
- Initiate the enzymatic reaction by adding a mixture of fructose and ATP.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
- Stop the enzymatic reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
- The luminescent signal is measured using a plate reader.
- The IC50 value is calculated by plotting the percentage of KHK inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.











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